3-Ethyl-4-fluoro-1H-indazole is a synthetic organic compound belonging to the indazole family, which features a fused benzene and pyrazole ring structure. This compound is characterized by a fluorine atom at the 4-position and an ethyl group at the 3-position of the indazole ring. Indazoles are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of 3-ethyl-4-fluoro-1H-indazole enhance its potential as a versatile building block in organic synthesis and pharmaceutical development.
The compound is classified under heterocyclic compounds, specifically within the indazole derivatives. It can be synthesized through various methods involving different starting materials and reaction conditions. The compound's molecular formula is with a molecular weight of approximately 166.18 g/mol. Its chemical structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
The synthesis of 3-ethyl-4-fluoro-1H-indazole can be achieved through several methodologies:
3-Ethyl-4-fluoro-1H-indazole can undergo various chemical reactions:
Reactions typically involve:
The mechanism of action for 3-ethyl-4-fluoro-1H-indazole involves its interaction with biological targets, primarily kinases involved in signaling pathways:
The physical properties of 3-ethyl-4-fluoro-1H-indazole include:
Chemical properties include:
Further characterization techniques such as NMR spectroscopy or X-ray crystallography may provide insights into its structural arrangement and interactions .
3-Ethyl-4-fluoro-1H-indazole has several applications:
The introduction of fluorine at the C4 position of the indazole scaffold presents significant synthetic challenges due to regioselectivity requirements and the inherent reactivity of fluorine. Two principal methodologies have been developed for this transformation, leveraging distinct mechanistic pathways.
Electrophilic fluorination employs reagents that deliver a positively charged fluorine atom (+F) to electron-rich aromatic systems. For 4-fluoroindazole synthesis, N-halosuccinimide-mediated bromofluorination sequences are particularly effective. The Chinese patent CN110452177A details a regioselective route starting from 4-bromo-3-fluoro-2-methylaniline. Bromination at the ortho-position relative to the amine using N-bromosuccinimide (NBS) in acetic acid yields a dibromo intermediate. Subsequent diazotization with isoamyl nitrite in toluene enables intramolecular cyclization to form the indazole core with simultaneous installation of the C4-fluorine substituent. This tandem process achieves a 78% yield of 5-bromo-4-fluoro-1H-indazole after crystallization from ethanol/water [1]. Key advantages include operational simplicity and avoidance of transition metals, though the requirement for specific substitution patterns in precursors limits substrate scope.
Table 1: Electrophilic Fluorination Reagents for Indazoles
Reagent | Substrate | Position | Yield (%) | Conditions | Limitations |
---|---|---|---|---|---|
NBS/AcOH + isoamyl nitrite | 4-Bromo-3-fluoro-2-methylaniline | C4 | 78 | Toluene, reflux, 6h | Requires specific substitution |
Selectfluor® | 3-Unsubstituted indazoles | C3 | 45-65 | ACN, 80°C | Low regioselectivity at C4 |
Transition metal catalysis offers enhanced control for direct C–H fluorination. Ghosh and Hajra (2021) pioneered a radical pathway using N-fluorobenzenesulfonimide (NFSI) under metal-free conditions, though the method primarily targets C3-fluorination. For C4 selectivity, Pd(II)/Pd(IV) catalytic cycles show promise. Palladium acetate catalyzes the fluorination of 3-ethyl-1H-indazole precursors using AgF as the fluorine source. The proposed mechanism involves:
Installing the ethyl group at the indazole C3 position necessitates strategies overcoming the moderate nucleophilicity of the indazole nitrogen and potential N1/N2 regioselectivity issues.
3-Unsubstituted 4-fluoro-1H-indazoles undergo deprotonation at N1 using strong bases (NaH, KOH), generating ambident anions. Treatment with ethyl iodide in DMF or THF facilitates S~N~2 alkylation exclusively at N1, yielding N1-ethylated products. However, achieving C3 alkylation requires activation of the substrate. 3-Bromo-4-fluoro-1H-indazole undergoes halogen-metal exchange with n-butyllithium at –78°C, forming a C3-lithio intermediate. Quenching with iodoethane provides 3-ethyl-4-fluoro-1H-indazole in 65% yield after silica gel purification. This method suffers from functional group intolerance and cryogenic conditions [4] [9].
Palladium-catalyzed cross-coupling circumvents the limitations of nucleophilic substitution. Two dominant approaches exist:
Method | Catalyst | Organometallic | Yield (%) | Temperature | Key Advantage |
---|---|---|---|---|---|
Negishi Coupling | Pd(PPh~3~)~4~ | ZnEt~2~ | 82 | 65°C | Functional group tolerance |
Kumada Coupling | Pd(dppf)Cl~2~ | EtMgBr | 78 | 25°C | No preformed reagent needed |
Tandem strategies streamline synthesis by combining ring formation with functional group installation.
Diazotization of ortho-ethyl-substituted aniline precursors enables intramolecular cyclization. For 3-ethyl-4-fluoro-1H-indazole, 3-ethyl-4-fluoroaniline is diazotized with tert-butyl nitrite in acetonitrile at 0°C. The diazonium salt undergoes spontaneous cyclization upon warming to 25°C, yielding the target indazole in a single pot (55-60% yield). Adding catalytic Cu~2~O suppresses diazonium reduction byproducts, improving yield to 70% [9] [10]. This method’s efficiency is counterbalanced by the challenge of preparing the requisite fluoroethyl anilines.
Ortho-nitroaryl enolizable carbonyls undergo reductive cyclization under Cadogan or Honda conditions. Ethyl 2-(2-nitro-4-fluorophenyl)acetate, treated with triethyl phosphite (P(OEt)~3~) at 120°C, undergoes nitro reduction followed by ester enolate attack on the nitroso intermediate, yielding 3-ethyl-4-fluoro-1H-indazole-7-carboxylate. Decarboxylation via heating in quinoline with copper powder provides the unsubstituted 3-ethyl-4-fluoro-1H-indazole (overall yield: 45%) [7]. While step-intensive, this approach permits late-stage diversification at C7.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4